
Hpk1-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic Progenitor Kinase 1 Inhibitor 15 (Hpk1-IN-15) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. HPK1 plays a crucial role in negatively regulating T-cell receptor signaling, making it a promising target for immunotherapy and cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-15 involves multiple steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent . The process typically requires precise control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Hpk1-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
- Mechanism of Action : Hpk1-IN-15 inhibits HPK1, leading to enhanced T-cell receptor signaling and improved T-cell activation. This mechanism is critical in combating tumors, particularly in the context of solid tumors where immune evasion is prevalent .
- Combination Therapies : Preclinical studies have shown that this compound can be effectively combined with anti-PD-1 therapies, such as tislelizumab, to augment therapeutic efficacy against various cancers .
Autoimmune Diseases
- Potential Therapeutic Use : Given its role in modulating immune responses, this compound may also be explored for treating autoimmune conditions where T-cell activity needs regulation. The inhibition of HPK1 could help restore balance in immune signaling pathways disrupted in these diseases .
Case Study 1: Enhanced T-cell Activation
A study demonstrated that the application of this compound significantly increased IL-2 production in Jurkat T-cells when stimulated with anti-CD3 and anti-CD28 antibodies. This suggests that HPK1 inhibition can lead to a more robust T-cell response, which is essential for effective cancer immunotherapy .
Case Study 2: Tumor Growth Suppression
In various mouse models, treatment with this compound alone or in combination with anti-PD-1 antibodies resulted in notable tumor growth suppression. Gene Set Enrichment Analysis indicated significant enrichment of immune-related gene signatures in tumors responsive to treatment, highlighting the compound's potential as an effective immunotherapeutic agent .
Comparative Data Table
Compound Name | Mechanism | Disease Targeted | Current Stage | Notes |
---|---|---|---|---|
This compound | HPK1 Inhibition | Solid Tumors | Preclinical | Enhances T-cell activation |
BGB-15025 | HPK1 Inhibition | Advanced Solid Tumors | Phase I Trials | Combines with anti-PD-1 therapies |
CFI-402411 | HPK1 Inhibition | Advanced Malignancies | Phase I/II Trials | Modulates immune suppression |
NDI-101150 | HPK1 Inhibition | Solid Tumors | Phase I/II Trials | First-in-human studies initiated |
Challenges and Future Directions
While the therapeutic potential of this compound is promising, several challenges remain:
- Selectivity : Ensuring specificity for HPK1 over other kinases (e.g., JAK1) is critical to minimize off-target effects that could lead to adverse reactions .
- Biological Complexity : The dynamic nature of immune signaling pathways necessitates extensive research to fully understand the implications of HPK1 inhibition on overall immune function .
Mecanismo De Acción
Hpk1-IN-15 exerts its effects by inhibiting HPK1 kinase activity. HPK1 is involved in the negative regulation of T-cell receptor signaling through phosphorylation of the adaptor protein Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP-76). By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors .
Comparación Con Compuestos Similares
Similar Compounds
Several other HPK1 inhibitors have been developed, including:
Compound M074-2865: Identified through virtual screening and kinase inhibition assays.
NDI-101150: A highly selective HPK1 inhibitor that enhances B-cell activation.
Compound K: A potent HPK1 inhibitor with significant anti-tumor efficacy.
Uniqueness
Hpk1-IN-15 stands out due to its high selectivity and potency in inhibiting HPK1. It has demonstrated superior efficacy in enhancing T-cell activation and anti-tumor immune responses compared to other inhibitors .
Actividad Biológica
Hematopoietic progenitor kinase 1 (HPK1) is increasingly recognized as a crucial negative regulator in immune responses, particularly in T-cell activation. The compound Hpk1-IN-15, a selective inhibitor of HPK1, has garnered attention for its potential in enhancing anti-tumor immunity. This article explores the biological activity of this compound based on diverse research findings, including clinical trials, mechanistic studies, and comparative analyses.
HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound enhances T-cell activation and promotes an anti-tumor response. Studies have shown that HPK1 inhibition leads to increased cytokine production and T-cell proliferation, thereby enhancing the immune response against tumors . Specifically, this compound modulates several key signaling pathways:
- TCR Signaling : HPK1 negatively regulates TCR signaling through its interactions with various adaptor proteins such as SLP76 and LAT. Inhibition of HPK1 results in enhanced phosphorylation of these proteins, which is critical for T-cell activation .
- BCR Activation : Similar to its effect on T cells, HPK1 also negatively regulates B cell receptor (BCR) signaling, suggesting that this compound may also enhance B cell responses .
Clinical Findings
Recent clinical trials have demonstrated promising results for this compound (also referred to as NDI-101150). In a Phase 1/2 trial involving patients with advanced solid tumors, the following outcomes were observed:
Parameter | Outcome |
---|---|
Objective Response Rate (ORR) | 18% in renal cell carcinoma (RCC) patients |
Clinical Benefit Rate | 29% (CR + PR + SD ≥ 6 months) |
Disease Control Rate | 65% |
Safety Profile | Generally well-tolerated; TRAEs in 14% of patients |
The trial indicated that treatment with this compound led to an increase in activated CD8+ T cells and dendritic cell infiltration within tumors. Notably, one patient achieved a complete response while others demonstrated partial responses or stable disease lasting over six months .
Comparative Efficacy
Comparative studies have highlighted the unique efficacy of this compound relative to other immunotherapies:
- Checkpoint Inhibitors vs. This compound : Traditional checkpoint inhibitors primarily activate T cells. In contrast, this compound not only activates T cells but also enhances B cell and dendritic cell responses, potentially leading to a more robust anti-tumor immunity .
Case Studies
Several case studies illustrate the effectiveness of this compound in real-world scenarios:
- Case Study 1 : A patient with advanced renal cell carcinoma exhibited a complete response after receiving this compound following multiple lines of prior therapy.
- Case Study 2 : Another patient with pancreatic cancer maintained stable disease for over 21 months on this compound treatment, showcasing its potential for long-term management of advanced cancers.
Research Findings
Recent studies have explored the broader implications of HPK1 inhibition:
- Immune Activation : Analysis of tumor biopsies post-treatment revealed increased tumor-infiltrating lymphocytes and enhanced expression of immune-related genes, indicating robust immune activation .
- In Vivo Models : Preclinical models demonstrated that HPK1 inhibitors like this compound significantly inhibited tumor growth when combined with other therapies such as PD-L1 antibodies .
Propiedades
Fórmula molecular |
C24H21ClF3N5 |
---|---|
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
5-[2-chloro-6-(trifluoromethyl)phenyl]-3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C24H21ClF3N5/c1-32-9-11-33(12-10-32)16-7-5-15(6-8-16)23-17-13-20(29-14-21(17)30-31-23)22-18(24(26,27)28)3-2-4-19(22)25/h2-8,13-14H,9-12H2,1H3,(H,30,31) |
Clave InChI |
QVGWBTYTEUGLLR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NNC4=CN=C(C=C43)C5=C(C=CC=C5Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.